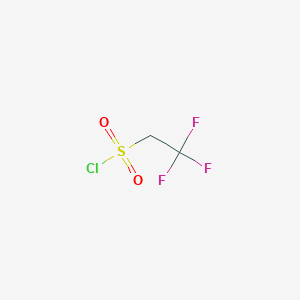
2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
Overview
Description
2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide (2-CF-N-HBCI) is a synthetic compound belonging to the class of carboximidamides. It is a derivative of benzenecarboximidamide, which is an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-CF-N-HBCI is a versatile compound that has been used in a variety of scientific research applications due to its unique properties. In
Scientific Research Applications
Fluorinated Compounds Synthesis and Applications
Fluorinated compounds, including those related to 2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide, are of significant interest due to their unique chemical properties which make them valuable in pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, highlights the importance of fluorinated intermediates in drug synthesis (Qiu et al., 2009). The methodology developed for this synthesis underscores the broader utility of fluorine in enhancing the efficacy and specificity of pharmaceutical compounds.
Analytical Methods in Fluorinated Compound Studies
Analytical methods for assessing the antioxidant activity of compounds, including fluorinated ones, are crucial in understanding their potential therapeutic effects. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests provide insight into the antioxidative properties of these compounds, which could be relevant in evaluating the health benefits of new fluorinated drugs or materials (Munteanu & Apetrei, 2021).
Fluorinated Pyrimidines in Cancer Research
The therapeutic applications of fluorinated pyrimidines, particularly in cancer chemotherapy, offer a glimpse into the potential medicinal uses of related fluorinated compounds. These studies demonstrate the clinical utility of fluorinated agents like 5-fluorouracil and its derivatives in treating various cancers, showcasing the role of fluorination in modulating drug activity and toxicity (Heidelberger & Ansfield, 1963; Grem, 2000).
Environmental Considerations
The occurrence, fate, and behavior of parabens in aquatic environments also provide insight into the environmental impact of synthetic compounds, including fluorinated ones. Understanding the degradation, bioaccumulation, and toxicity of these compounds is essential for developing safer and more sustainable chemical practices (Haman et al., 2015).
properties
IUPAC Name |
2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJUYVFAGFNDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404999 | |
| Record name | 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide | |
CAS RN |
1643-74-9 | |
| Record name | 2-Chloro-6-fluoro-N-hydroxybenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)



![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)






![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)

